molecular formula C18H25N3 B7545165 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine

1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine

Cat. No. B7545165
M. Wt: 283.4 g/mol
InChI Key: YSXGVNJZWQEUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine, also known as BZM-2, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperidine-based compounds, which have been found to exhibit a wide range of biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine is related to its binding to certain types of receptors in the brain. Specifically, 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to bind to the sigma-1 receptor, which is a protein that is involved in a wide range of cellular processes. The binding of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine to the sigma-1 receptor has been found to modulate the activity of this receptor, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to exhibit a range of biochemical and physiological effects in various experimental models. For example, 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to modulate the release of certain neurotransmitters in the brain, including dopamine and serotonin. In addition, 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine for lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a valuable tool for studying the function of this receptor in various experimental models. However, one of the limitations of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine is its relatively short half-life, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine. One area of interest is the potential therapeutic applications of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is the development of new analogs of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine with improved pharmacological properties. Finally, further research is needed to better understand the mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine and its potential role in various physiological and biochemical processes.

Synthesis Methods

The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine involves a multi-step process that begins with the reaction of 1-benzylimidazole with 2-bromoethylpiperidine in the presence of a base. This reaction leads to the formation of an intermediate product, which is then subjected to further reactions to yield the final product. The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience, where 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine has been found to exhibit potent and selective binding to certain types of receptors in the brain. This has led to the development of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine as a potential tool for studying the function of these receptors in the brain.

properties

IUPAC Name

1-[(1-benzylimidazol-2-yl)methyl]-2-ethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-2-17-10-6-7-12-20(17)15-18-19-11-13-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,11,13,17H,2,6-7,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGVNJZWQEUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine

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